molecular formula C26H26N4OS B2587134 N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide CAS No. 440334-32-7

N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide

Katalognummer: B2587134
CAS-Nummer: 440334-32-7
Molekulargewicht: 442.58
InChI-Schlüssel: JLFMHBKYLWAKFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide is a benzamide derivative featuring a quinazoline scaffold with a sulfanylidene (thione) group at position 2 and a 4-phenylbutan-2-yl substituent on the benzamide nitrogen.

Key structural features include:

  • Quinazoline moiety: A nitrogen-containing heterocycle with a sulfanylidene group, which may participate in hydrogen bonding or tautomerism.
  • 4-Phenylbutan-2-yl chain: Introduces hydrophobicity and stereochemical complexity.

Eigenschaften

IUPAC Name

N-(4-phenylbutan-2-yl)-4-[[(2-sulfanylidene-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-yl)amino]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4OS/c1-18(11-12-19-7-3-2-4-8-19)28-25(31)21-15-13-20(14-16-21)17-27-24-22-9-5-6-10-23(22)29-26(32)30-24/h2-4,7-8,13-16,18,22-24,27H,5-6,9-12,17H2,1H3,(H,28,31)(H2,29,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKCCMPDWPVWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CNC3C4CCCCC4NC(=S)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The key components include:

  • Benzamide core : A common motif in many bioactive compounds.
  • Phenylbutan-2-yl group : This moiety may influence the compound's interaction with biological targets.
  • Dihydroquinazoline derivative : Known for various pharmacological properties.

The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest it may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.

Potential Targets

  • Histone Deacetylases (HDACs) : Similar compounds have shown inhibitory effects on HDACs, which are critical in cancer biology.
  • Kinases : The structural similarity to known kinase inhibitors suggests potential activity in this area.

In Vitro Studies

In vitro assays have been conducted to evaluate the antiproliferative effects of the compound against various cancer cell lines. Preliminary results indicate:

  • IC50 values : The compound exhibits varying potency depending on the cell line tested, with some showing IC50 values in the low micromolar range.
Cell LineIC50 (µM)Reference
HepG21.30
MCF7TBDTBD
A549TBDTBD

In Vivo Studies

Animal model studies are essential for understanding the therapeutic potential. Reports suggest that:

  • The compound demonstrates significant tumor growth inhibition in xenograft models.
Study TypeTumor TypeTumor Growth Inhibition (%)Reference
Xenograft ModelHepG248.89
Xenograft ModelMCF7TBDTBD

Case Studies

  • Case Study 1 : A study involving the administration of this compound to mice with induced tumors showed promising results in reducing tumor size compared to control groups.
  • Case Study 2 : Another investigation focused on its effects on apoptosis induction in cancer cells, revealing that treatment led to increased markers of apoptosis and cell cycle arrest.

Toxicity and Side Effects

While initial findings are promising, toxicity studies are crucial for assessing safety profiles. Current literature lacks comprehensive data on adverse effects; however, ongoing research aims to fill this gap.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Quinazoline-Based Analog: 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide

Structure : This compound (ECHEMI: 361160-50-1) shares a benzamide-quinazoline framework but differs in substituents:

  • Position 6 : Bromine atom (electron-withdrawing group).
  • Position 4 : Phenyl group (similar to the target compound’s quinazoline substitution).
  • Benzamide nitrogen : 4-Methylphenyl group vs. the target’s 4-phenylbutan-2-yl chain.

Key Differences :

  • Solubility : The 4-phenylbutan-2-yl chain in the target compound introduces greater hydrophobicity than the 4-methylphenyl group, possibly reducing aqueous solubility.
  • Synthetic Complexity : The target compound’s branched alkyl chain may require multi-step synthesis, whereas the ECHEMI analog could be synthesized via direct coupling .

Table 1: Structural and Electronic Comparison

Feature Target Compound ECHEMI Compound (361160-50-1)
Quinazoline Substituent 2-Sulfanylidene 6-Bromo, 4-phenyl
Benzamide Substituent 4-Phenylbutan-2-yl 4-Methylphenyl
Molecular Weight* ~507 g/mol (estimated) ~484 g/mol
Key Functional Groups Thione (C=S), secondary amine Bromine, primary amine

*Molecular weights estimated based on structural formulas.

Triazole-Thione Derivatives (Compounds [7–9] from )

Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones . These triazole-thiones exhibit tautomerism between thiol and thione forms, stabilized by conjugation.

Comparison with Target Compound :

  • Core Heterocycle: Triazole vs. quinazoline.
  • Tautomerism : Both compounds feature thione groups, but the triazole-thiones exist in equilibrium with thiol tautomers, whereas the target’s quinazoline sulfanylidene is likely stabilized in the thione form due to aromaticity.
  • Spectral Data : The absence of νS-H (~2500–2600 cm⁻¹) in both compounds confirms the dominance of the thione tautomer .

Table 2: Tautomeric and Spectral Properties

Property Target Compound Triazole-Thiones [7–9]
Tautomeric Forms 2-Sulfanylidene (stable) Thione ⇌ Thiol equilibrium
IR νC=S (cm⁻¹) ~1247–1255 (estimated) 1247–1255
IR νNH (cm⁻¹) ~3278–3414 (estimated) 3278–3414
Sulfonamide and Benzamide Derivatives
  • Sulfathiazole Derivative () : N-(2-thiazolyl)-benzenesulfonamide incorporates a sulfonamide group instead of benzamide. Sulfonamides generally exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~15–17), affecting solubility and bioavailability .
  • Triazole-Benzamide () : Synthesized via Cu-catalyzed click chemistry, this compound features a triazole ring linked to benzamide. Triazoles offer strong dipole interactions, whereas quinazolines provide extended conjugation for π-stacking .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.